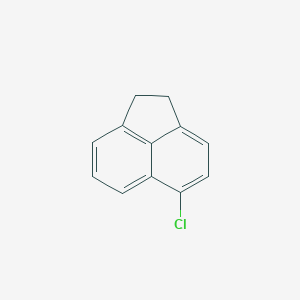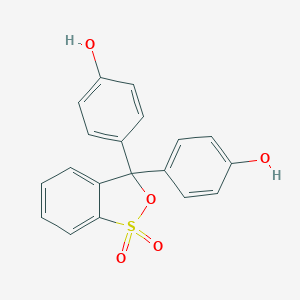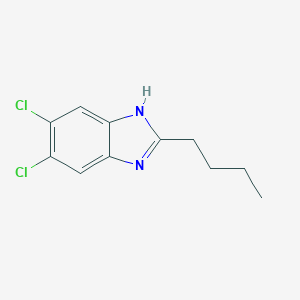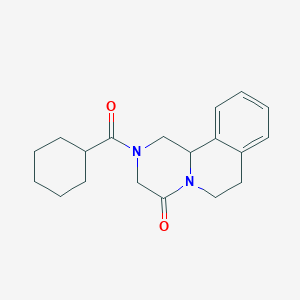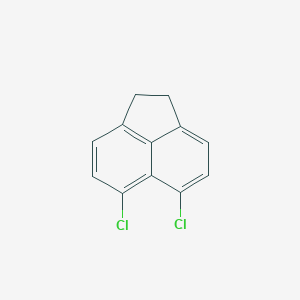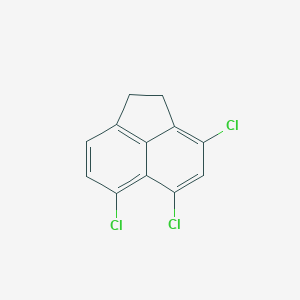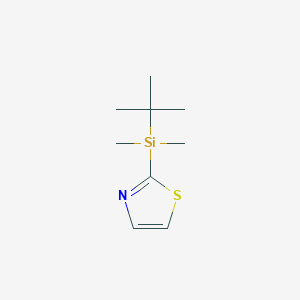
2-(tert-Butyldimethylsilyl)thiazole
Vue d'ensemble
Description
2-(tert-Butyldimethylsilyl)thiazole is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. The tert-butyldimethylsilyl (TBDMS) group is a common silyl ether protecting group used in organic synthesis to protect sensitive hydroxyl groups. It is known for its stability and can be introduced into a variety of chemical compounds to modify their physical and chemical properties or to protect functional groups during complex synthetic sequences.
Synthesis Analysis
The synthesis of 2-(tert-Butyldimethylsilyl)thiazole and related compounds often involves the use of silylation agents. For instance, N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide or N-tert-butyldimethylsilylimidazole can be employed to derivatize thiols, resulting in tert-butyldimethylsilyl derivatives that are stable and can be separated by gas-liquid chromatography . Additionally, the synthesis of N-tert-butyl-N,N'-diacylhydrazines containing thiadiazoles has been reported, where the thiadiazole moiety is shown to improve or maintain the activity of the compounds, suggesting a method for novel pesticide development .
Molecular Structure Analysis
The molecular structure of 2-(tert-Butyldimethylsilyl)thiazole-related compounds can be characterized by various spectroscopic methods. For example, the structure of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate shows a strong interaction between the sulfonyl group and the thiadiazole ring, indicating the influence of substituents on the overall molecular conformation . Similarly, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine has been determined, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure stabilized by π-π contacts .
Chemical Reactions Analysis
The chemical reactivity of 2-(tert-Butyldimethylsilyl)thiazole derivatives can be tuned by modifying the substituents on the thiazole ring. For instance, O-tert-butyldimethylsilylimidazolyl aminals, which are derivatives of aldehydes, can react with organolithium reagents in a manner similar to the parent aldehydes, allowing for the tuning of their reactivity . Asymmetric Mannich reactions involving imidazo[2,1-b]thiazole-derived nucleophiles have also been reported, yielding compounds with high stereoselectivity and potential biological relevance .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(tert-Butyldimethylsilyl)thiazole derivatives are influenced by the presence of the TBDMS group and other substituents. These derivatives are typically colorless and stable at room temperature for extended periods . The introduction of the TBDMS group can also affect the boiling point, solubility, and chromatographic behavior of the compounds, facilitating their identification and separation during analytical procedures . The stability and reactivity of these compounds can be further explored through their interactions with various reagents and under different reaction conditions .
Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs)
The thiazolo[5,4-d]thiazole moiety, closely related to 2-(tert-Butyldimethylsilyl)thiazole, has been utilized in the development of compounds like t-HTTH and t-MTTH for organic light-emitting diodes (OLEDs). These compounds undergo a reversible excited-state intramolecular proton transfer (ESIPT) leading to emissions that can be tuned from blue to yellow, enabling white-light luminescence. This property is harnessed to create white organic light-emitting diodes (WOLEDs) with tailored emissions (Zhang et al., 2016).
Aggregation-Induced Emission Enhancement (AIEE)
2-(2'-hydroxyphenyl)benzothiazole-based (HBT-based) excited-state intramolecular proton transfer (ESIPT) compounds demonstrate aggregation-induced emission enhancement (AIEE). This phenomenon is due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state. The presence of a tert-butyl group in compounds like DHBIA significantly influences the degree of fluorescence enhancement, showing the impact of molecular structure on AIEE (Qian et al., 2007).
Antitumor Activities
Compounds derived from 2-(tert-Butyldimethylsilyl)thiazole have been synthesized and tested for antitumor activities. For instance, a compound synthesized by reacting 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine with 2,4-dichlorobenzaldehyde showed notable antitumor activity against specific cell lines, indicating potential therapeutic applications (Hu et al., 2010).
Insecticidal Activity
N-tert-butyl-N,N'-diacylhydrazines containing thiadiazoles, a structural class to which 2-(tert-Butyldimethylsilyl)thiazole belongs, have been synthesized and shown to possess significant insecticidal activities against certain pests. This opens up avenues for developing environmentally benign pest regulators (Wang et al., 2011).
Optoelectronic Devices
The synthesis of fused-bibenzo[c]thiophene derivatives like 2,9-bis(tert-butyldimethylsilyl)phenanthro[9,8-bc:10,1-b'c']dithiophene (PHDT-Si) contributes to the development of organic optoelectronic devices. These compounds exhibit intense photoabsorption and fluorescence properties, and they undergo electrochemically reversible oxidation processes, making them suitable for use in emitters, photosensitizers, and semiconductors (Ooyama et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl-dimethyl-(1,3-thiazol-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NSSi/c1-9(2,3)12(4,5)8-10-6-7-11-8/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQFKRXPJSBPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440342 | |
| Record name | 2-(tert-Butyldimethylsilyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyldimethylsilyl)thiazole | |
CAS RN |
137382-38-8 | |
| Record name | 2-(tert-Butyldimethylsilyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-Butyldimethylsilyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

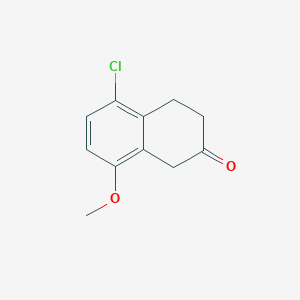
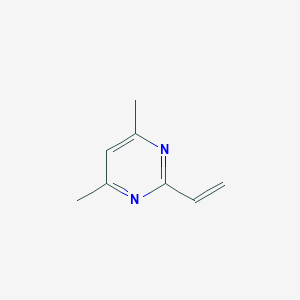
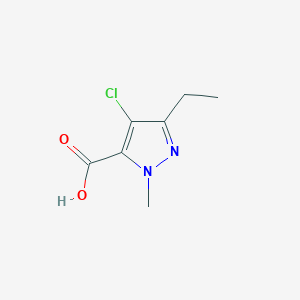
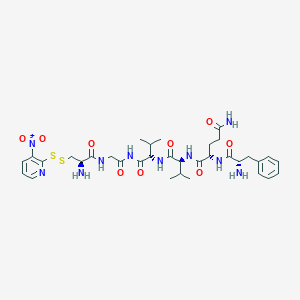

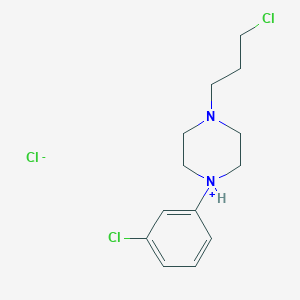
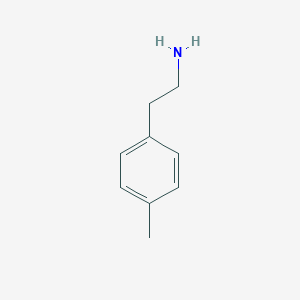
![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B144678.png)
